molecular formula C11H11N3O B5618175 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B5618175
M. Wt: 201.22 g/mol
InChI Key: ZFWAVFITNQYLMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves various chemical strategies. For example, Abdel-Wahab et al. (2023) describe the synthesis of a closely related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, via the reaction of a triazole with hydroxylamine hydrochloride in ethanol, achieving an 86% yield (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023). This synthesis pathway highlights the reactivity of the triazole ring and the ketone group in facilitating nucleophilic addition reactions.

Molecular Structure Analysis

The molecular structure of triazole compounds has been extensively studied. Kesternich et al. (2010) analyzed the structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing a small dihedral angle between the ethanone fragment and the triazole ring, indicating a planar configuration conducive to potential chemical modifications (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds are versatile. Saraç (2020) explored the synthesis, spectroscopic properties, and quantum chemical calculations of a triazole derivative, demonstrating its potential antibacterial and antioxidant activities. This study exemplifies the chemical reactivity and potential utility of triazole compounds in creating substances with desirable biological activities (Saraç, 2020).

Physical Properties Analysis

The physical properties of triazole derivatives are crucial for their application. Studies on compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provide insights into their crystal structure, including intermolecular interactions and stability, which are essential for understanding their behavior in different environments (Kesternich et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole compounds, including reactivity patterns and functional group transformations, are fundamental aspects of their study. The synthesis and characterization processes offer insights into their reactivity, stability, and potential as intermediates for further chemical synthesis. For example, the synthesis of triazole derivatives with antimicrobial activity highlights the potential of these compounds in medicinal chemistry and drug design (Li Bochao et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAVFITNQYLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353394
Record name 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

CAS RN

5938-34-1
Record name 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4'-methylacetophenone (12.78 g; 0.06 mole), sodium triazole (5.46 g; 0.06 mole) in dry acetonitrile solution (100 ml) were stirred at 20° C. for 5 hours. The solvent was evaporated and the residue purified by chromatography using silica gel/chloroform to give 2-(1,2,4-triazol-1- yl)-4'-methylacetophenone as a white solid (mp 118.4° C.). The latter compound (3.0 g; 0.015 mole) together with sodium acetate (1.23 g; 0.015 mole) and acetic acid (30 ml), was stirred at 40° C. during the addition of bromine (2.38 g; 0.015 mole) in acetic acid (2 ml). The mixture was stirred for a further 30 minutes and poured into chloroform (50 ml) and washed with water and sodium bicarbonate solution. The chloroform layer was separated, dried (MgSO4) and evaporated to give crude 2-bromo-2-(1,2,4-triazol-1-yl)-4'-methylacetophenone.
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
sodium triazole
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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